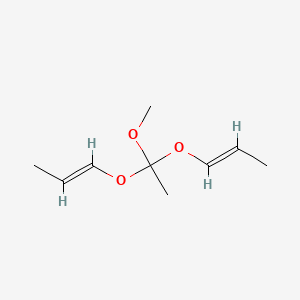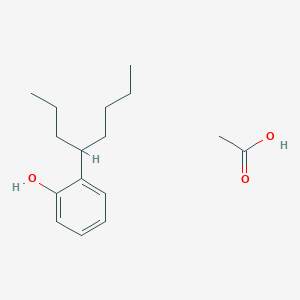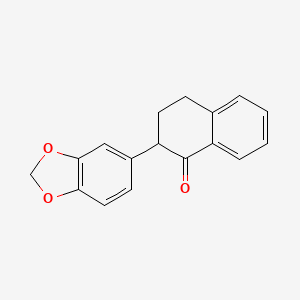![molecular formula C48H80N4O2 B14479122 N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide CAS No. 70806-50-7](/img/structure/B14479122.png)
N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide is a complex organic compound characterized by its unique diazene linkage between two phenylene groups, each substituted with an octadecanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide typically involves the reaction of 4,4’-diaminoazobenzene with octadecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine groups of the diaminoazobenzene and the acyl chloride groups of the octadecanoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide can undergo various chemical reactions, including:
Oxidation: The diazene linkage can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylene derivatives.
Applications De Recherche Scientifique
N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide involves its interaction with specific molecular targets and pathways. The diazene linkage can undergo redox reactions, influencing cellular redox states and signaling pathways. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of biomolecules can affect protein function and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N,N’-[(E)-1,2-Diazenediyldi-4,1-phenylene]bis{4’-(2-methyl-2-propanyl)-N-[4’-(2-methyl-2-propanyl)-4-biphenylyl]-4-biphenylamine}
- **(E,E)-1,1’-[(E)-1,2-Diazenediyldi-4,1-phenylene]bis(phenyldiazene)
- **N,N’-(Methylenedi-4,1-phenylene)bis(stearamide)
Uniqueness
N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide is unique due to its specific diazene linkage and long-chain octadecanamide substituents, which confer distinct physical and chemical properties. These features make it particularly suitable for applications requiring specific interactions with biological membranes or hydrophobic environments.
Propriétés
Numéro CAS |
70806-50-7 |
|---|---|
Formule moléculaire |
C48H80N4O2 |
Poids moléculaire |
745.2 g/mol |
Nom IUPAC |
N-[4-[[4-(octadecanoylamino)phenyl]diazenyl]phenyl]octadecanamide |
InChI |
InChI=1S/C48H80N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(53)49-43-35-39-45(40-36-43)51-52-46-41-37-44(38-42-46)50-48(54)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34H2,1-2H3,(H,49,53)(H,50,54) |
Clé InChI |
MWPMDGWHBQATQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


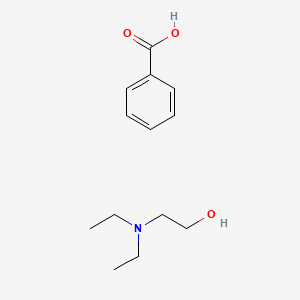
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B14479049.png)
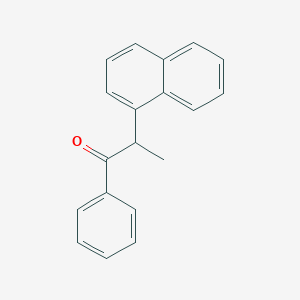
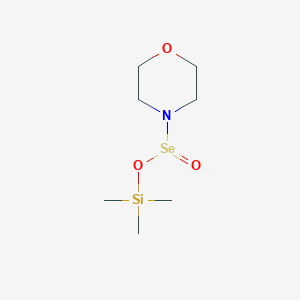
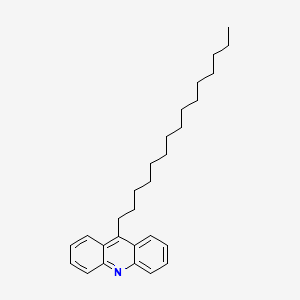

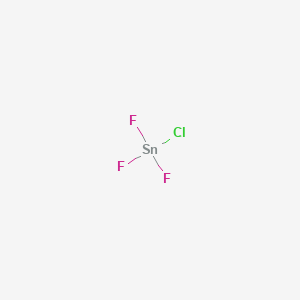
![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)

